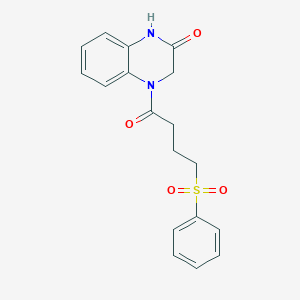
N-(4-Cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CTB-201 is a synthetic compound that belongs to the class of thiazole-based molecules. It was first synthesized by a group of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine in New York. The compound has been shown to have potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. In recent years, several studies have been conducted to investigate the various aspects of CTB-201, and the results have been promising.
作用機序
The mechanism of action of CTB-201 is not fully understood, but it is believed to work by inhibiting the activity of a protein called HSP90. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many proteins, including those that are involved in cancer and neurodegenerative disorders. By inhibiting the activity of HSP90, CTB-201 can disrupt the function of these proteins, leading to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
CTB-201 has been found to have several biochemical and physiological effects. In cancer research, CTB-201 has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival. In neurodegenerative disorder research, CTB-201 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CTB-201 has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of CTB-201 for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CTB-201 has been found to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of CTB-201 is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on CTB-201. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic properties of CTB-201 for other diseases, such as inflammatory diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of CTB-201 and its potential side effects.
In conclusion, CTB-201 is a synthetic compound that has potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves the inhibition of HSP90, a chaperone protein that plays a crucial role in the folding and stabilization of many proteins. CTB-201 has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While there are some limitations to working with CTB-201 in the lab, its high purity and low toxicity make it a promising compound for scientific research. Further studies are needed to fully understand the potential therapeutic properties of CTB-201 and its mechanism of action.
合成法
The synthesis of CTB-201 involves a multistep process that starts with the reaction of 4-cyanooxazole and 4-methyl-2-thiophenecarboxaldehyde in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with 2-mercaptothiazole to yield CTB-201. The overall yield of this process is around 45%, and the purity of the final product is greater than 98%.
科学的研究の応用
CTB-201 has been shown to have potential therapeutic properties for a variety of diseases, including cancer and neurodegenerative disorders. In cancer research, CTB-201 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. In neurodegenerative disorder research, CTB-201 has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, CTB-201 has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-12(22-14(17-10)11-3-2-8-21-11)13(19)18-15(9-16)4-6-20-7-5-15/h2-3,8H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLXTTCRQMAUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

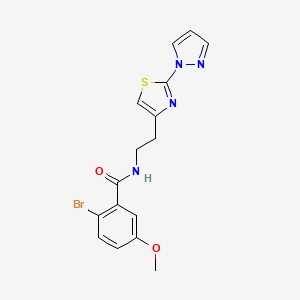

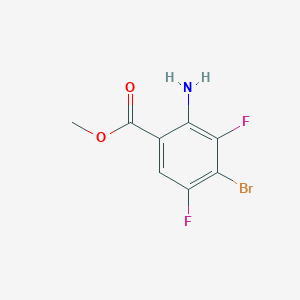


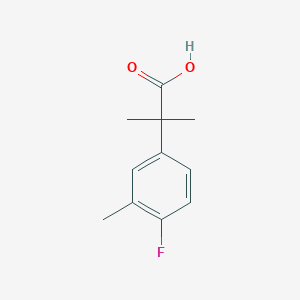

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
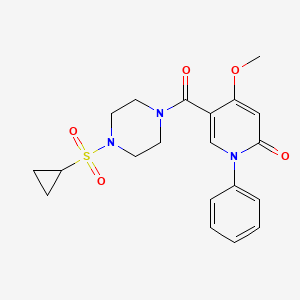
![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)
